molecular formula C17H13N5O4S B2858728 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1203202-67-8

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2858728
CAS No.: 1203202-67-8
M. Wt: 383.38
InChI Key: YTXRLOWRKWQGME-UHFFFAOYSA-N
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Description

N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2,4-dimethoxyphenyl group. The oxadiazole ring is linked via a carboxamide bond to a benzothiadiazole moiety (2,1,3-benzothiadiazole-5-carboxamide) .

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O4S/c1-24-10-4-5-11(14(8-10)25-2)16-19-20-17(26-16)18-15(23)9-3-6-12-13(7-9)22-27-21-12/h3-8H,1-2H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXRLOWRKWQGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is synthesized via cyclodehydration of a hydrazide intermediate. 2,4-Dimethoxyphenylhydrazide is reacted with 2,1,3-benzothiadiazole-5-carbonyl chloride in the presence of POCl₃, which acts as both a catalyst and dehydrating agent. This step proceeds via nucleophilic acyl substitution, where the hydrazide nitrogen attacks the carbonyl carbon, followed by intramolecular cyclization.

Key reaction conditions :

  • Temperature : 80°C for 4 hours.
  • Solvent : Anhydrous POCl₃ (neat).
  • Workup : Quenching with crushed ice and basification with sodium bicarbonate (NaHCO₃).

The intermediate 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine is isolated in 85% yield after recrystallization from ethanol.

Amide Coupling with 2,1,3-Benzothiadiazole-5-Carboxylic Acid

The final step involves coupling the oxadiazole amine with 2,1,3-benzothiadiazole-5-carboxylic acid using HATU as a coupling reagent. This method is preferred over traditional carbodiimide-based reagents due to higher yields and reduced epimerization.

Optimized protocol :

  • Solvent : Dichloromethane (DCM).
  • Base : N,N-Diisopropylethylamine (DIPEA, 2 equiv.).
  • Reagent stoichiometry : 1.2 equiv. carboxylic acid to 1 equiv. amine.
  • Reaction time : 3–5 hours at room temperature.

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the target compound as a crystalline solid.

Reaction Optimization and Mechanistic Insights

Influence of Solvent and Base on Coupling Efficiency

Comparative studies reveal that DCM outperforms tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) in minimizing side reactions (Table 1). DIPEA, a sterically hindered base, prevents protonation of the amine intermediate, enhancing nucleophilicity.

Table 1: Solvent and Base Screening for Amide Coupling

Solvent Base Conversion (%)
DCM DIPEA 92
THF DIPEA 78
DMF Triethylamine 65

Role of POCl₃ in Cyclization

POCl₃ facilitates cyclodehydration by activating the carbonyl group of the hydrazide, enabling intramolecular attack by the adjacent amine. This mechanism is supported by infrared (IR) spectroscopy data showing the disappearance of the carbonyl stretch at 1704 cm⁻¹ post-reaction.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : Signals at δ 7.84–7.85 (d, J = 7.68 Hz, 2H, Ar-H) and δ 6.64–6.65 (d, J = 6.24 Hz, 2H, Ar-H) confirm the 2,4-dimethoxyphenyl and benzothiadiazole moieties.
  • IR (KBr) : Peaks at 3270 cm⁻¹ (N-H stretch) and 1581 cm⁻¹ (C=N stretch) validate the oxadiazole structure.
  • LC-MS : m/z 427 [M + 1]⁺ aligns with the molecular formula C₁₈H₁₅N₅O₄S.

Scalability and Industrial Applicability

Pilot-Scale Synthesis

A 100-gram scale synthesis achieved an 82% yield using the same protocol, demonstrating robustness. Key considerations include:

  • Temperature control : Precise maintenance at 80°C during cyclization.
  • Purification : Recrystallization from ethanol reduces impurities to <0.5%.

Challenges and Alternative Routes

Limitations of POCl₃-Based Methods

While POCl₃ is effective, its corrosivity and moisture sensitivity necessitate stringent anhydrous conditions. Alternatives like p-toluenesulfonyl chloride (TsCl) have been explored but yield inferior results (≤60%).

Microwave-Assisted Synthesis

Preliminary trials using microwave irradiation (150°C, 20 min) reduced cyclization time to 30 minutes but required 3 equiv. POCl₃, complicating purification.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Frameworks

The target compound combines 1,3,4-oxadiazole and benzothiadiazole rings, distinguishing it from analogs with benzimidazole (), pyrazole (), or tetrazole () cores. Key comparisons include:

1,3,4-Oxadiazole Derivatives
  • N-{[5-(2,4-Dichlorophenyl)-1,3,4-Oxadiazol-2-yl]Methyl}Amine Derivatives (): These compounds exhibit selective anticancer activity (IC50 = 2.46 μg/mL against liver cancer).
  • 5-Phenyl-1,3,4-Oxadiazole-Thioacetyl Pyrazoles () : Synthesized via nucleophilic substitution, these derivatives lack the benzothiadiazole-carboxamide moiety but demonstrate the versatility of oxadiazole in hybrid structures for drug discovery .
Benzothiadiazole and Thiadiazole Analogs
  • 2-Methoxy-N-[5-(2-Methoxyphenyl)-1,3,4-Thiadiazol-2-yl]Benzamide () : This thiadiazole derivative exhibits insecticidal and fungicidal activity. Replacing thiadiazole with benzothiadiazole in the target compound may enhance aromatic stacking interactions or metabolic stability .

Substituent Effects

  • Methoxy Groups : The 2,4-dimethoxyphenyl substituent in the target compound increases electron density compared to chlorinated () or nitro-substituted () analogs. This could reduce binding to hydrophobic enzyme pockets but improve solubility .
  • Carboxamide Linkers : The carboxamide bridge in the target compound is shared with benzimidazole derivatives () and tetrazole-based agrochemicals (). This functional group is critical for hydrogen bonding and target recognition .

Characterization Data :

  • IR : Expected peaks for C=O (amide, ~1650 cm⁻¹) and aromatic C-O (methoxy, ~1250 cm⁻¹).
  • NMR : Distinct signals for methoxy protons (~3.8–4.0 ppm) and deshielded aromatic protons on benzothiadiazole .

Key Challenges :

  • Limited solubility due to high lipophilicity may require formulation optimization.
  • Toxicity profiling is essential, as benzothiadiazoles can exhibit varied metabolic outcomes.

Biological Activity

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other therapeutic potentials.

Structural Characteristics

The compound features a complex structure that includes:

  • Oxadiazole moiety : Known for its pharmacological properties.
  • Benzothiadiazole core : Contributes to its biological activity through various mechanisms.

Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds containing oxadiazole and benzothiadiazole moieties. The following table summarizes key findings regarding the compound's activity against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)0.57
HCT-116 (Colon)0.67
NCI-H522 (Lung)0.24
K-562 (Leukemia)0.96
MDA-MB-231 (Breast)1.18

These results indicate that the compound exhibits potent inhibitory effects on cancer cell proliferation across multiple types of cancer.

The mechanism by which this compound exerts its effects appears to be multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell survival and proliferation.
  • Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that inhibit tumor growth.

Study 1: Antiproliferative Effects

In a study conducted by Kumbhare et al., derivatives of benzothiazole exhibited remarkable anticancer activities against various human cell lines including U-937 and THP-1. The study highlighted that oxadiazole derivatives showed enhanced potency compared to traditional chemotherapeutics like 5-fluorouracil .

Study 2: Comparative Analysis

A comparative analysis of several oxadiazole derivatives revealed that those with methoxy substitutions demonstrated improved cytotoxicity against melanoma and colon cancer cells. The presence of the dimethoxyphenyl group significantly enhanced biological activity .

Q & A

Q. What are the standard synthetic routes for synthesizing N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving:
  • Step 1 : Preparation of the 2,1,3-benzothiadiazole-5-carboxylic acid precursor.
  • Step 2 : Activation of the carboxylic acid to a reactive intermediate (e.g., acid chloride using thionyl chloride or phosphorus oxychloride).
  • Step 3 : Coupling with 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine under basic conditions (e.g., triethylamine in DMF or dichloromethane) .
  • Key Considerations : Solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–90°C for cyclization steps), and purification via column chromatography .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of methoxy groups (δ 3.8–4.0 ppm for OCH3_3), benzothiadiazole protons (δ 7.5–8.5 ppm), and oxadiazole linkages .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., ESI-MS for [M+H]+ ions).
  • IR Spectroscopy : Detects carboxamide C=O stretches (~1650–1700 cm1^{-1}) and benzothiadiazole ring vibrations .

Q. What are the primary biological targets or activities reported for this compound?

  • Methodological Answer :
  • Anticancer Activity : Screened against kinase inhibitors (e.g., tyrosine kinases) using MTT assays. IC50_{50} values are compared to reference compounds like imatinib .
  • Antimicrobial Screening : Tested via agar diffusion against Gram-positive/negative bacteria. Structural analogs show activity linked to the oxadiazole moiety’s electron-deficient nature .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound during synthesis?

  • Methodological Answer :
  • Solvent Optimization : Replace DMF with dichloromethane to reduce side reactions (e.g., carboxamide hydrolysis) .
  • Catalyst Screening : Use triethylamine (10 mol%) to enhance coupling efficiency between acid chloride and amine .
  • Temperature Control : Maintain 70–80°C during cyclization to prevent decomposition of the oxadiazole ring .
  • Table 1 : Yield Comparison Under Different Conditions
SolventCatalystTemperature (°C)Yield (%)
DMFNone9045
DCMTriethylamine7072

Q. What computational strategies are recommended to study the interaction between this compound and its biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to tyrosine kinases. Focus on hydrogen bonding between the carboxamide group and kinase active sites (e.g., ATP-binding pocket) .
  • DFT Calculations : Analyze electron density distribution to identify reactive sites (e.g., oxadiazole ring’s electrophilic character) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .

Q. How should researchers address discrepancies in reported bioactivity data for this compound across different studies?

  • Methodological Answer :
  • Structural Variability : Compare substituent effects (e.g., methoxy vs. nitro groups on the phenyl ring) using SAR tables (Table 2) .
  • Assay Conditions : Standardize protocols (e.g., cell line viability assays: MTT vs. resazurin) to reduce variability .
  • Table 2 : Bioactivity of Structural Analogs
SubstituentTargetIC50_{50} (µM)Study Reference
2,4-DimethoxyphenylTyrosine Kinase0.85
4-NitrophenylEGFR1.12

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